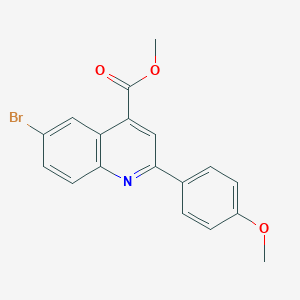![molecular formula C18H14N4OS B186289 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5087-78-5](/img/structure/B186289.png)
6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not yet fully understood. However, studies have shown that the compound exhibits potent inhibitory activity against various enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. This suggests that the compound may have potential therapeutic applications in the treatment of diseases such as Alzheimer's, diabetes, and cancer.
Biochemical and Physiological Effects:
Studies have shown that 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antioxidant activity, which may help protect against oxidative stress-induced damage. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which may help alleviate inflammation-associated diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is its ease of synthesis, which makes it readily available for use in various lab experiments. However, one of the limitations of the compound is its poor solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is the development of novel therapeutic agents based on the compound's inhibitory activity against enzymes such as tyrosinase, α-glucosidase, and acetylcholinesterase. Another direction is the exploration of the compound's potential applications in material science, such as the development of new catalysts and sensors.
In conclusion, 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has potential applications in various fields of research. Its ease of synthesis, inhibitory activity against enzymes, and antioxidant and anti-inflammatory properties make it a promising candidate for future research.
Synthesemethoden
The synthesis of 6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-acetyl-5-methylthiophene-3-carboxylic acid in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol to obtain the desired product. This method has been reported to yield the compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields of research. Some of the key areas of research include medicinal chemistry, drug discovery, and material science.
Eigenschaften
CAS-Nummer |
5087-78-5 |
|---|---|
Molekularformel |
C18H14N4OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
6-amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H14N4OS/c1-10-7-8-13(24-10)14-12(9-19)17(20)23-18-15(14)16(21-22-18)11-5-3-2-4-6-11/h2-8,14H,20H2,1H3,(H,21,22) |
InChI-Schlüssel |
KYNPYQOAJITDPY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Kanonische SMILES |
CC1=CC=C(S1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)

![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)





